N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide
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Overview
Description
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide is an organic compound with a complex structure that includes multiple ethyl, methoxy, and isopropyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide typically involves multiple steps, starting from simpler aromatic compounds One common approach is to begin with a benzene derivative, which undergoes alkylation to introduce the ethyl and isopropyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-methoxybenzamide: Similar structure but lacks the isopropyl group.
N,N-Diethyl-3-(propan-2-yl)benzamide: Similar structure but lacks the methoxy group.
N,N,6-Triethyl-2-hydroxy-3-(propan-2-yl)benzamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both methoxy and isopropyl groups, along with the triethyl substitution, distinguishes it from other similar compounds and may result in unique reactivity and biological activity.
Properties
CAS No. |
88132-12-1 |
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Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N,6-triethyl-2-methoxy-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H27NO2/c1-7-13-10-11-14(12(4)5)16(20-6)15(13)17(19)18(8-2)9-3/h10-12H,7-9H2,1-6H3 |
InChI Key |
LFNFFUZLZLXXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C(C)C)OC)C(=O)N(CC)CC |
Origin of Product |
United States |
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